4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and difluoro substituents in the phenyl rings of this compound enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,4-dimethoxybenzaldehyde and a difluorinated amine derivative can lead to the formation of the desired azetidinone ring through a series of condensation and cyclization steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial synthesis may also incorporate green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The azetidinone ring can be reduced to form amines or other derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced azetidinone derivatives.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one can be compared with other azetidinone derivatives and related compounds:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups, known for its psychoactive properties.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
377760-43-5 |
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Molecular Formula |
C17H15F2NO3 |
Molecular Weight |
319.30 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one |
InChI |
InChI=1S/C17H15F2NO3/c1-22-13-9-8-11(10-14(13)23-2)15-17(18,19)16(21)20(15)12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
InChI Key |
LCELUMWCPIMRDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F)OC |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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